molecular formula C19H22N2O2 B5837056 N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide

N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide

Cat. No. B5837056
M. Wt: 310.4 g/mol
InChI Key: UOTTUYSWBJZRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide, commonly known as BAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAP is a small molecule that belongs to the class of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of BAP is not fully understood. However, it is believed that BAP exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. BAP has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. BAP has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
BAP has been shown to have various biochemical and physiological effects. In cancer cells, BAP induces apoptosis by activating caspase-3 and caspase-9. BAP also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurobiology, BAP has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and enhancing synaptic plasticity. In immunology, BAP has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BAP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. BAP is also stable and can be easily synthesized in large quantities. However, BAP has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. BAP also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of BAP. One area of interest is the development of BAP analogs with improved pharmacological properties. Another area of interest is the investigation of the role of BAP in various diseases, such as Alzheimer's disease and diabetes. Additionally, the use of BAP as a potential therapeutic agent for cancer and other diseases is an area of active research. Finally, the development of new methods for the synthesis of BAP and its analogs is also an area of interest.

Synthesis Methods

BAP can be synthesized using various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2,5-dimethylbenzoyl chloride with 2-aminobutyramide in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure BAP.

Scientific Research Applications

BAP has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, BAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing angiogenesis. In neurobiology, BAP has been found to have a neuroprotective effect and can improve cognitive function. In immunology, BAP has been shown to modulate the immune response and can be used as an immunomodulatory agent.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-7-18(22)20-16-8-5-6-9-17(16)21-19(23)15-12-13(2)10-11-14(15)3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTTUYSWBJZRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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